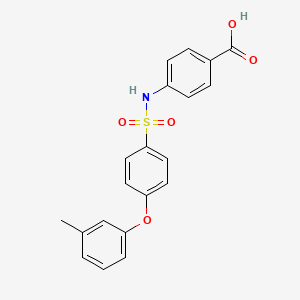

4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

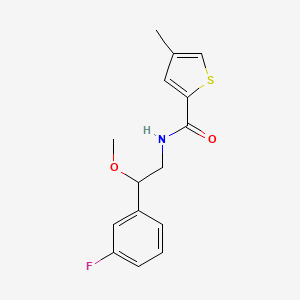

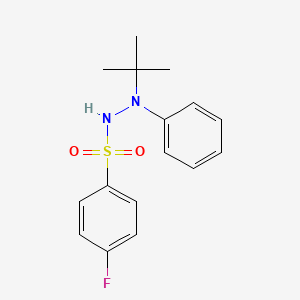

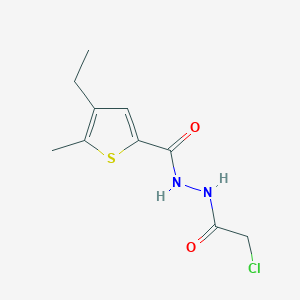

4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid is a chemical compound with the CAS Number: 727689-53-4 . It has a molecular weight of 383.42 and its IUPAC name is 4-({[4-(3-methylphenoxy)phenyl]sulfonyl}amino)benzoic acid . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid is 1S/C20H17NO5S/c1-14-3-2-4-18(13-14)26-17-9-11-19(12-10-17)27(24,25)21-16-7-5-15(6-8-16)20(22)23/h2-13,21H,1H3,(H,22,23) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications

Synthesis and Characterization

Some sulfonamides, including derivatives of 4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid, have been synthesized using innovative methods such as fly-ash:H3PO3 nano-catalyst catalyzed condensation under ultrasound irradiation conditions. These methods have resulted in yields of more than 90%, showcasing the efficiency of modern synthetic approaches. The derivatives were characterized by various analytical and spectroscopic techniques, confirming their structural integrity (Dineshkumar & Thirunarayanan, 2019).

Enzyme Inhibition Studies

The role of sulfonamide derivatives in inhibiting human carbonic anhydrase I, II, VII, and IX has been explored, revealing their potential in therapeutic applications. These compounds showed inhibition in the low nanomolar or subnanomolar ranges for several human isoforms of carbonic anhydrase, indicating their high potency and potential utility in medical research (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Organic Synthesis

In the field of organic synthesis, the utility of benzoic acid derivatives, including sulfonamide groups, for selective C–H bond functionalization has been demonstrated. These advancements allow for meta-selective olefination of benzoic acid derivatives using molecular oxygen as the terminal oxidant. This represents a significant step forward in the development of synthetically useful tools for step-economical organic synthesis (Li, Cai, Ji, Yang, & Li, 2016).

Eco-Friendly Synthesis Approaches

A novel and eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives has been reported. This method employs water and sodium carbonate as HCl scavengers, highlighting a shift towards greener and more sustainable chemical synthesis processes. Such methods are crucial for reducing the environmental impact of chemical manufacturing (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).

Antiviral and Antibacterial Applications

The investigation into sulfonamide derivatives as selective antagonists for various biological targets, including EP1 receptor subtypes, highlights their potential in developing new therapeutic agents. Such studies are pivotal for understanding the mechanism of action of these compounds and for the discovery of novel drug candidates (Naganawa et al., 2006).

Safety and Hazards

The safety information for 4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid includes several precautionary statements . For example, it should not be handled until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided .

properties

IUPAC Name |

4-[[4-(3-methylphenoxy)phenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5S/c1-14-3-2-4-18(13-14)26-17-9-11-19(12-10-17)27(24,25)21-16-7-5-15(6-8-16)20(22)23/h2-13,21H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITRMTXMRVJXPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(m-Tolyloxy)phenyl)sulfonamido)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2945953.png)

![1-benzyl-3-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2945954.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2945965.png)